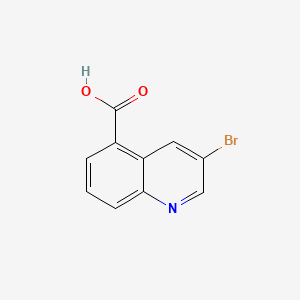

3-Bromoquinoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6BrNO2/c11-8-2-1-3-9-7 (8)4-6 (5-12-9)10 (13)14/h1-5H, (H,13,14) and the InChI key is LYLFBEXBABQCAW-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . Its molecular weight is 252.07 .Aplicaciones Científicas De Investigación

Analytical Applications

A novel derivatization reagent possessing a bromoquinolinium structure, specifically 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), was synthesized for the analysis of carboxylic acids in biological samples. APBQ shows efficiency in reacting with carboxylic acids, facilitating the highly sensitive detection of such acids in human plasma through HPLC-MS, owing to its characteristic bromine isotope pattern and quaternary amine structure (Mochizuki et al., 2013).

Photochemistry

Brominated hydroxyquinoline, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been identified as an effective photolabile protecting group for carboxylic acids. BHQ exhibits greater photon quantum efficiency than its counterparts and is sensitive enough for multiphoton-induced photolysis, making it suitable for in vivo applications due to its solubility and low fluorescence (Fedoryak & Dore, 2002).

Synthetic Chemistry

Research has been conducted on the incorporation of bromoquinoline into novel chelating ligands through the Friedländer condensation, producing bidentate and tridentate 6-bromoquinoline derivatives. These derivatives have been applied to form biquinolines or treated under Sonogashira conditions, indicating their potential in creating complex molecular structures with high emission quantum yields (Hu, Zhang, & Thummel, 2003).

Biological Activities

New classes of quinoline derivatives, including halomethylquinoline building blocks like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, have been synthesized and screened for their in vitro antibacterial and anti-tubercular activities. Some compounds demonstrated significant activity, suggesting potential as promising candidates for further investigation in combating microbial infections (Li et al., 2019).

Safety and Hazards

The safety information for 3-Bromoquinoline-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

The future directions for the research and application of 3-Bromoquinoline-5-carboxylic acid and its derivatives could involve exploring greener and more sustainable chemical processes . This could include the use of alternative reaction methods such as microwave synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .

Mecanismo De Acción

Target of Action

3-Bromoquinoline-5-carboxylic acid is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .

Mode of Action

Quinoline derivatives are known for their versatile applications in synthetic organic chemistry , suggesting that this compound may interact with its targets in a variety of ways.

Biochemical Pathways

Quinoline and its derivatives have been reported to have a wide range of biological and pharmaceutical activities , implying that they may influence multiple biochemical pathways.

Result of Action

As a quinoline derivative, it may exhibit a range of biological and pharmaceutical activities .

Propiedades

IUPAC Name |

3-bromoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSLKFZOVNDIDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858602 |

Source

|

| Record name | 3-Bromoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344046-12-3 |

Source

|

| Record name | 3-Bromo-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344046-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

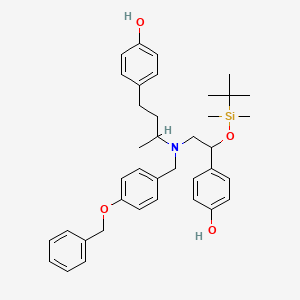

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)